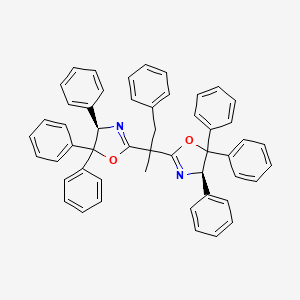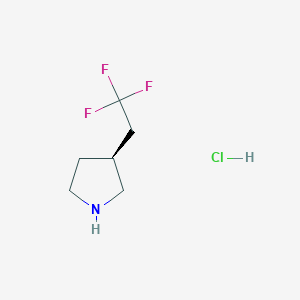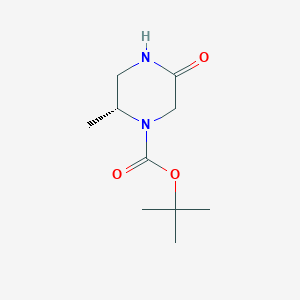
Boc-L-Arg(Tos)-O-CH2-Ph-CH2-COOH DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Boc-L-Arg(Tos)-OH” is a derivative of arginine that is often used in Boc Solid Phase Peptide Synthesis (SPPS) . The tosyl protecting group can be removed with HF or TMSOTf . The guanidine group in the arginine side chain is strongly basic and easily forms hydrogen bonds .
Molecular Structure Analysis
The molecular structure of “Boc-L-Arg(Tos)-OH” includes a guanidine group in the arginine side chain, which is strongly basic and easily forms hydrogen bonds . The molecular weight of “Boc-Arg(Tos)-OH” is 428.50 .Chemical Reactions Analysis
The tosyl protecting group in “Boc-L-Arg(Tos)-OH” can be removed with HF or TMSOTf . This suggests that it can undergo chemical reactions under certain conditions.Physical And Chemical Properties Analysis
“Boc-L-Arg(Tos)-OH” is a powder . Its optical activity is [α]20/D −3.5±0.5°, c = 4% in DMF . It has a melting point of 90 °C (dec.) .Scientific Research Applications
Boc-DCHA has been used in various scientific research applications. It has been used in the study of enzyme-substrate interactions, as well as in the study of protein-protein interactions. It has also been used in the study of protein folding and structure. In addition, Boc-DCHA has been used in the study of signal transduction pathways and in the study of neurotransmitter systems.
Mechanism of Action
Boc-DCHA has been found to interact with proteins, enzymes, and other biological molecules in a variety of ways. It has been found to bind to specific sites on proteins and enzymes, and to affect the activity of these molecules. It has also been found to interact with receptors on cell surfaces, and to affect the activity of these receptors. In addition, Boc-DCHA has been found to affect the structure and folding of proteins, as well as to affect the activity of signal transduction pathways.
Biochemical and Physiological Effects
Boc-DCHA has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes and proteins, as well as the activity of receptors on cell surfaces. It has also been found to affect the structure and folding of proteins, as well as the activity of signal transduction pathways. In addition, Boc-DCHA has been found to affect the production and release of neurotransmitters, as well as the activity of various metabolic pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using Boc-DCHA in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is cost-effective and can be used in a variety of experiments. However, there are also some limitations to using Boc-DCHA in laboratory experiments. For example, it is difficult to control the exact concentration of the peptide, and its effects can vary depending on the concentration. Additionally, it can be difficult to determine the exact structure of the peptide, as the synthesis process can lead to minor variations in the peptide structure.
Future Directions
There are a number of potential future directions for the use of Boc-DCHA in scientific research. For example, it could be used to study the interactions between proteins and other molecules, as well as the effects of these interactions on cell signaling pathways. Additionally, it could be used to study the effects of peptides on the structure and folding of proteins. Furthermore, it could be used to study the effects of peptides on the production and release of neurotransmitters, as well as their effects on metabolic pathways. Finally, it could be used to develop new drugs and therapies targeting specific proteins, enzymes, and receptors.
Synthesis Methods
Boc-DCHA is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a process in which the peptide is synthesized on an insoluble polymer support and then released from the support. This process is often used in the laboratory setting as it is efficient and cost-effective. The synthesis of Boc-DCHA is typically performed using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. This involves the stepwise addition of amino acids, with the Fmoc protecting group being used to protect the amino acids during the synthesis.
properties
IUPAC Name |
2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O8S.C12H23N/c1-18-7-13-21(14-8-18)40(36,37)31-25(28)29-15-5-6-22(30-26(35)39-27(2,3)4)24(34)38-17-20-11-9-19(10-12-20)16-23(32)33;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-14,22H,5-6,15-17H2,1-4H3,(H,30,35)(H,32,33)(H3,28,29,31);11-13H,1-10H2/t22-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWUHMHLYNPPKB-FTBISJDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)OCC2=CC=C(C=C2)CC(=O)O)NC(=O)OC(C)(C)C)N.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)OCC2=CC=C(C=C2)CC(=O)O)NC(=O)OC(C)(C)C)N.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)


![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)

![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)







